molecular formula C7H6ClN3 B1428737 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-38-3

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1428737
CAS No.: 871024-38-3
M. Wt: 167.59 g/mol
InChI Key: CJZMRESPNIJBOX-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic organic compound characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable pyrrole derivative with a chloro-substituted pyrimidine derivative in the presence of a catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions at the chlorine or methyl positions can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Various substituted pyrrolo[3,2-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and understand molecular interactions.

Medicine: In the medical field, derivatives of this compound are being investigated for their anticancer and anti-inflammatory properties. These compounds may serve as lead structures for the development of new therapeutic agents.

Industry: In industry, the compound is used in the development of new materials and chemicals. Its derivatives can be incorporated into polymers, coatings, and other industrial products.

Comparison with Similar Compounds

  • 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure with the chlorine and methyl groups in different positions.

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a bromine atom instead of a methyl group.

Uniqueness: 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity

Properties

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZMRESPNIJBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731966
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871024-38-3
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (27) (J. Org. Chem., 2001, 66, 17, 5723-5730) (643 mg, 4.15 mmol) in DMF (41 mL) was added NaH (60% in mineral oil, 330 mg, 8.3 mmol) in one portion at 0C and the mixture was stirred for 1 h followed by addition of methyl iodide (0.28 mL, 4.5 mmol). The reaction mixture was allowed to warm up to the room temperature, stirred for an additional hour and quenched with AcOH (1 mL) to form a suspension which was stirred for 10 min and concentrated under reduced pressure to give a solid. This material was dissolved in AcOEt, the solution was washed with cold saturated NaHCO3 solution and water, dried over Na2SO4, and concentrated to produce the title compound 28 as a pale yellow solid (640 mg, 93% yield). 1H NMR (400 MHz, CD3OD) δ(ppm): 8.51 (s, 1H), 7.75 (d, J=3.3 Hz, 1H), 6.62 (d, J=3.3 Hz, 2H), 4.15 (s, 1H). LRMS (M+1) 168.1 (100%), 170.1 (34%).
Quantity
643 mg
Type
reactant
Reaction Step One
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Quantity
330 mg
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reactant
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[Compound]
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0C
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0 (± 1) mol
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reactant
Reaction Step One
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41 mL
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solvent
Reaction Step One
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0.28 mL
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (27) (J. Org. Chem., 2001, 66, 17, 5723-5730) (643 mg, 4.15 mmol) in DMF (41 mL) was added NaH (60% in mineral oil, 330 mg, 8.3 mmol) in one portion at 0° C. and the mixture was stirred for 1 h followed by addition of methyl iodide (0.28 mL, 4.5 mmol). The reaction mixture was allowed to warm up to the room temperature, stirred for an additional hour and quenched with AcOH (1 mL) to form a suspension which was stirred for 10 min and concentrated under reduced pressure to give a solid. This material was dissolved in AcOEt, the solution was washed with cold saturated NaHCO3 solution and water, dried over Na2SO4, and concentrated to produce the title compound 28 as a pale yellow solid (640 mg, 93% yield). 1H NMR (400 MHz, CD3OD) δ(ppm): 8.51 (s, 1H), 7.75 (d, J=3.3 Hz, 1H), 6.62 (d, J=3.3 Hz, 2H), 4.15 (s, 1H). LRMS (M+1) 168.1 (100%), 170.1 (34%).
Quantity
643 mg
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods IV

Procedure details

To a suspension of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (320 mg) in N,N-dimethylformamide (2.0 mL), was added potassium carbonate (452 mg) under ice-cooling, and the mixture was stirred while warming to room temperature for 15 min. Iodomethane (444 mg) was added to the reaction mixture, and the mixture was stirred at room temperature for 3 hrs. The reaction mixture was diluted with water (25 mL) and extracted with ethyl acetate (30 mL×3). The organic layer washed with saturated brine (20 mL×3) and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography (silica gel, eluent:hexane/ethyl acetate=80/20→10/90). The object fraction was concentrated under reduced pressure and dried to give the title compound (325 mg) as a pale-yellow solid.
Quantity
320 mg
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reactant
Reaction Step One
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2 mL
Type
solvent
Reaction Step One
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452 mg
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reactant
Reaction Step Two
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444 mg
Type
reactant
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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